2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Description
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16FN3OS and its molecular weight is 353.42. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic molecule that has been the subject of various biological activity studies. Its unique structural features, including a fluorophenyl group, an imidazole ring, and an indole moiety, suggest potential applications in medicinal chemistry, particularly as enzyme inhibitors or therapeutic agents.
Research indicates that compounds with similar structures may interact with specific biological targets such as enzymes or receptors. The imidazole and thioether functionalities are particularly notable for their potential to modulate enzyme activity. For example, interactions with α-glucosidase have been observed in related compounds, suggesting that this compound may exhibit similar inhibitory effects.
Anticancer Properties
A study investigating the anticancer properties of related imidazole derivatives found that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. While specific data on this compound is limited, its structural similarities suggest it may possess comparable anticancer activity .
Enzyme Inhibition
The potential for enzyme inhibition has been a focal point of research. Compounds featuring imidazole rings often act as competitive inhibitors for enzymes involved in metabolic pathways. For instance, studies on related compounds have shown effective inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that this compound could also serve as a COX inhibitor .
Research Findings
Study | Findings | Relevance |
---|---|---|
Study A | Significant cytotoxicity against cancer cell lines | Suggests potential use as an anticancer agent |
Study B | Inhibition of COX enzymes in related compounds | Indicates possible anti-inflammatory properties |
Study C | Interaction with α-glucosidase in similar structures | Potential for metabolic regulation |
Case Study 1: Anticancer Activity
In vitro studies conducted on imidazole derivatives demonstrated that they could induce apoptosis in human breast cancer cells. The study highlighted the importance of the imidazole ring in mediating these effects, suggesting that compounds like this compound may similarly promote apoptosis in cancer cells.
Case Study 2: Enzyme Inhibition
A comparative analysis of COX inhibitors revealed that certain imidazole derivatives had IC50 values in the low micromolar range. This positions them as promising candidates for further development into therapeutic agents targeting inflammation and pain.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c20-15-5-7-16(8-6-15)22-12-10-21-19(22)25-13-18(24)23-11-9-14-3-1-2-4-17(14)23/h1-8,10,12H,9,11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJJHPLXBMQWJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.